molecular formula C11H12FNO4 B7569624 (2S)-2-[(4-fluoro-3-methylbenzoyl)amino]-3-hydroxypropanoic acid

(2S)-2-[(4-fluoro-3-methylbenzoyl)amino]-3-hydroxypropanoic acid

Cat. No.: B7569624
M. Wt: 241.22 g/mol
InChI Key: ILLXRJRMAWARAJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(4-fluoro-3-methylbenzoyl)amino]-3-hydroxypropanoic acid, also known as FMBA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. FMBA has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

(2S)-2-[(4-fluoro-3-methylbenzoyl)amino]-3-hydroxypropanoic acid exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in disease progression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the Nrf2-Keap1 signaling pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-[(4-fluoro-3-methylbenzoyl)amino]-3-hydroxypropanoic acid in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. Additionally, this compound is relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry research. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.

Future Directions

There are several future directions for research on (2S)-2-[(4-fluoro-3-methylbenzoyl)amino]-3-hydroxypropanoic acid, including:
1. Investigating the potential of this compound in the treatment of other diseases, such as cardiovascular disease and diabetes.
2. Developing novel this compound derivatives with improved pharmacological properties.
3. Studying the potential of this compound in combination with other drugs for synergistic effects.
4. Investigating the mechanisms underlying the cognitive-enhancing effects of this compound.
5. Exploring the potential of this compound as a therapeutic agent for neurodegenerative diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various diseases. Further research is needed to fully elucidate its pharmacological properties and potential clinical applications.

Synthesis Methods

The synthesis of (2S)-2-[(4-fluoro-3-methylbenzoyl)amino]-3-hydroxypropanoic acid involves the reaction of 4-fluoro-3-methylbenzoic acid with N-hydroxysuccinimide, followed by the addition of N,N'-dicyclohexylcarbodiimide and (S)-3-hydroxypropanoic acid. The resulting product is this compound, which can be purified using various chromatographic techniques.

Scientific Research Applications

(2S)-2-[(4-fluoro-3-methylbenzoyl)amino]-3-hydroxypropanoic acid has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. Several studies have demonstrated its effectiveness in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function in animal models.

Properties

IUPAC Name

(2S)-2-[(4-fluoro-3-methylbenzoyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-6-4-7(2-3-8(6)12)10(15)13-9(5-14)11(16)17/h2-4,9,14H,5H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLXRJRMAWARAJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(CO)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N[C@@H](CO)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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